molecular formula C21H27N5O4S B11093519 1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine

1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine

Cat. No.: B11093519
M. Wt: 445.5 g/mol
InChI Key: IHEUTERGJCQAHB-UHFFFAOYSA-N
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Description

1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine typically involves multi-step organic reactions. One common route includes:

    Sulfonylation: The attachment of the phenylsulfonyl group to the piperazine ring, often using sulfonyl chlorides in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the nitrophenyl and phenylsulfonyl substituted piperazine under conditions that may include catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for nitration and sulfonylation steps, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine can undergo several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reducers like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Oxidation: The phenylsulfonyl group can be oxidized further under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Pd/C, tin(II) chloride.

    Substitution: Alkyl halides, bases like sodium hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted piperazine derivatives.

    Oxidation: Further oxidation of the sulfonyl group to sulfonic acids.

Scientific Research Applications

1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine has several research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: Used in studies to understand the binding mechanisms and effects on cellular pathways.

    Pharmacology: Evaluated for its pharmacokinetics and pharmacodynamics properties.

    Industrial Applications: Potential use in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The nitro and sulfonyl groups play crucial roles in binding affinity and specificity, modulating receptor activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}morpholine: Contains a morpholine ring.

Uniqueness

1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C21H27N5O4S

Molecular Weight

445.5 g/mol

IUPAC Name

1-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitrophenyl]-4-methylpiperazine

InChI

InChI=1S/C21H27N5O4S/c1-22-9-11-24(12-10-22)21-17-18(7-8-20(21)26(27)28)23-13-15-25(16-14-23)31(29,30)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3

InChI Key

IHEUTERGJCQAHB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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